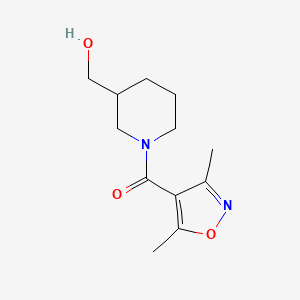

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Description

This compound is a methanone derivative featuring a 3,5-dimethylisoxazole ring linked via a carbonyl group to a 3-(hydroxymethyl)piperidine moiety. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRMBUYBENIFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone generally follows these key stages:

- Isoxazole ring construction and functionalization : Preparation of 3,5-dimethylisoxazole derivatives, often starting from diketones and hydroxylamine derivatives.

- Introduction of chloromethyl or hydroxymethyl substituents : Functionalization at the 4-position of the isoxazole ring to introduce reactive groups for subsequent coupling.

- Coupling with piperidine derivatives : Attachment of the 3-(hydroxymethyl)piperidin-1-yl moiety via amide or ketone bond formation.

Preparation of 3,5-Dimethyl-4-chloromethyl Isoxazole Intermediate

A key intermediate in the synthesis is 3,5-dimethyl-4-chloromethyl isoxazole, which can be prepared by the following method (from patent CN103130732A):

Step 1: Isoxazole ring formation

- React methyl ethyl diketone (383 g) with hydroxylamine hydrochloride (266.5 g) in a flask at 42-47 °C.

- Add salt of wormwood (likely sodium acetate or similar) in batches to control reaction exotherm.

- Heat to reflux (~100 °C) for about 40 minutes until reaction completion, monitored by GC.

- Cool and filter the reaction mixture; separate organic layer, dry over anhydrous sodium sulfate.

- Extract filter cake with methylene chloride and combine extracts to obtain crude isoxazole product with ~90% purity and 87% molar yield.

Step 2: Chloromethylation

- Add crude isoxazole product, trioxymethylene (paraformaldehyde), and 1,4-dioxane to a flask.

- Add concentrated hydrochloric acid and stir mechanically.

- Heat to 30-50 °C and saturate with hydrogen chloride gas.

- Heat to 80-100 °C and reflux, continuing hydrogen chloride gas injection until complete reaction.

- Remove solvents by reduced pressure distillation and purify by vacuum rectification to obtain 3,5-dimethyl-4-chloromethyl isoxazole with >98% purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl ethyl diketone + hydroxylamine HCl, 42-47 °C, reflux | Crude 3,5-dimethylisoxazole (~90% purity) |

| 2 | Crude product + trioxymethylene + HCl gas, 30-100 °C reflux | 3,5-Dimethyl-4-chloromethyl isoxazole (>98% purity) |

This method avoids the use of highly corrosive gaseous HCl by controlled saturation and reflux, improving safety and yield. The use of 1,4-dioxane as solvent is notable, though its recovery is challenging due to close boiling point with water.

Coupling with 3-(Hydroxymethyl)piperidin-1-yl Moiety

While direct literature specifically detailing the coupling of 3,5-dimethyl-4-chloromethyl isoxazole with 3-(hydroxymethyl)piperidine to form the target methanone is limited, analogous synthetic strategies can be inferred from related research:

Nucleophilic substitution : The chloromethyl group on the isoxazole ring can be displaced by the nucleophilic nitrogen of 3-(hydroxymethyl)piperidine under basic or neutral conditions to form a methanone linkage.

Amide or ketone bond formation : Alternatively, activated carboxylic acid derivatives of the isoxazole ring can be coupled with the piperidine amine.

Protection and deprotection steps : Hydroxymethyl groups may require protection (e.g., as Boc or TBDMS ethers) during coupling to prevent side reactions.

In related antiviral compound syntheses involving isoxazole and piperidinyl units, Mitsunobu reactions and nucleophilic aromatic substitutions have been employed to attach piperidine derivatives bearing hydroxymethyl groups.

Supporting Synthetic Routes from Related Compounds

Research on structurally related compounds provides additional insights:

Mitsunobu reaction for alkylation of hydroxy groups : Used to attach protected piperidin-4-ylmethanol to heterocyclic rings, followed by deprotection to yield free hydroxymethyl groups.

Nucleophilic aromatic substitution on halogenated heterocycles : Replacement of chloro substituents with piperidinyl amines to form C-N bonds.

Sulfonylation and coupling with cytisine derivatives : Demonstrates mild reaction conditions for coupling isoxazole sulfochlorides with nitrogen bases in presence of pyridine, which could be adapted for methanone formation.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Isoxazole ring formation | Methyl ethyl diketone, hydroxylamine HCl, salt of wormwood, reflux | Crude 3,5-dimethylisoxazole, ~90% purity |

| Chloromethylation of isoxazole | Trioxymethylene, concentrated HCl, HCl gas, 1,4-dioxane, reflux | 3,5-Dimethyl-4-chloromethyl isoxazole, >98% purity |

| Coupling with 3-(hydroxymethyl)piperidine | Nucleophilic substitution or amide bond formation, possible protection steps | Formation of target methanone compound |

Research Findings and Considerations

The chloromethylation step is critical and requires careful control of acid and temperature to avoid side reactions and ensure high purity.

Use of hydrogen chloride gas is managed by saturation and reflux rather than direct bubbling, reducing equipment corrosion and safety hazards.

The crude isoxazole intermediate can be used directly in the chloromethylation step without purification, improving efficiency.

Coupling strategies for attaching the piperidine moiety often employ nucleophilic substitution or Mitsunobu reactions, with protecting groups to safeguard sensitive hydroxymethyl functions.

Mild reaction conditions and appropriate solvents (e.g., acetonitrile, pyridine) are preferred for coupling steps to maintain functional group integrity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced with other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of (3,5-Dimethylisoxazol-4-yl)(3-(carboxymethyl)piperidin-1-yl)methanone.

Reduction: Formation of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methane.

Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and induction of cell death. The compound’s ability to modulate the expression of key proteins and induce DNA damage further contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic ring, substituents, and linker groups. Below is a comparative analysis:

Heterocyclic Ring Modifications

- Pyrazole vs. Isoxazole Derivatives: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Replacing isoxazole with pyrazole increases nitrogen content, enhancing hydrogen-bond acceptor capacity. This modification correlates with improved binding to kinase targets in pharmacological screenings .

- Pyrazolo[3,4-d]pyrimidine Hybrids (): Compounds like (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}methanone integrate pyrimidine rings, broadening π-π stacking interactions. The sulfonyl group enhances solubility, whereas the target compound’s hydroxymethyl group prioritizes hydrophilicity over sulfonyl’s strong electron-withdrawing effects .

Piperidine Substituent Variations

- (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone vs. Sulfonyl-Piperidine Derivatives (): The hydroxymethyl group in the target compound offers hydrogen-bond donor capacity, contrasting with the sulfonyl group in [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, which increases polarity and acidity. Sulfonyl derivatives exhibit higher crystallinity, as evidenced by X-ray diffraction studies .

Methanone Linker Modifications

- Chalcone-Derived Methanones (): Compounds like (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone utilize chalcone backbones for cyclo-condensation. These derivatives show broader synthetic versatility but lack the isoxazole’s metabolic stability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving condensation reactions between activated carbonyl precursors and heterocyclic amines .

- Pharmacological Potential: While direct bioactivity data for the target compound is absent, analogs with pyrazolo-pyrimidine moieties () demonstrate kinase inhibitory activity, suggesting similar therapeutic avenues .

- Conformational Analysis : The piperidine ring’s puckering () influences binding pocket compatibility. The hydroxymethyl group may adopt equatorial or axial positions, affecting target engagement .

Biological Activity

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molar Mass : 238.28 g/mol

- CAS Number : 1178071-93-6

The biological activity of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in pain modulation and neuroprotection. Preliminary studies suggest that this compound may act as a modulator of the μ-opioid receptor (MOR), which is crucial in pain management.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In a study involving hot plate and anti-writhing models, the compound demonstrated effective pain relief with an ED value of 0.54 mg/kg . The mechanism appears to involve the activation of MOR, leading to enhanced analgesic effects without the typical side effects associated with traditional opioid analgesics.

Neuroprotective Properties

In addition to its analgesic effects, (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has been investigated for its neuroprotective capabilities. It is believed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study 1: Pain Management

A clinical trial evaluated the efficacy of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo, indicating its potential as a non-opioid analgesic alternative.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function. These findings support the hypothesis that it may have therapeutic potential for conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, and how can intermediates be validated?

The synthesis typically involves multi-step coupling reactions between substituted isoxazole and piperidine derivatives. A common approach includes:

- Step 1 : Activation of the isoxazole ring (e.g., via halogenation or sulfonation) to enhance reactivity for nucleophilic substitution .

- Step 2 : Coupling with a hydroxymethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone bridge .

- Validation : Intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and LC-MS to assess purity (>95% by HPLC). For crystalline intermediates, X-ray crystallography can resolve stereochemical ambiguities .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Stability studies should follow a stress-testing protocol :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 250–300 nm for isoxazole absorbance) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) and differential scanning calorimetry (DSC) for phase transitions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from differences in assay conditions or impurity profiles. Recommended approaches:

- Dose-Response Refinement : Use a completely randomized design with triplicate measurements across a wider concentration range (e.g., 1 nM–100 µM) to reduce noise .

- Impurity Profiling : Employ high-resolution mass spectrometry (HR-MS) to identify trace byproducts (e.g., hydrolyzed piperidine derivatives) that may interfere with target binding .

Q. How can computational modeling predict the compound’s interaction with biological targets like GPCRs or kinases?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to homology-modeled receptors (e.g., adenosine A₂A receptor). Prioritize docking poses with hydrogen bonds to the piperidine-hydroxymethyl group and π-π stacking with the isoxazole ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on ligand-induced conformational changes in the target protein’s active site .

Q. What methodologies are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Core Modifications : Synthesize derivatives with variations in the isoxazole (e.g., 3,5-dimethyl → 3-ethyl-5-methyl) and piperidine (e.g., hydroxymethyl → carboxylate) moieties .

- SAR Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Tools like MOE or RDKit can automate descriptor calculations .

Data Analysis and Experimental Design

Q. How should researchers design assays to distinguish between on-target and off-target effects in cellular models?

- Counter-Screening : Test the compound against panels of unrelated targets (e.g., CEREP’s BioPrint® panel) to identify off-target interactions .

- CRISPR Knockout : Use CRISPR-Cas9 to delete the putative target gene in cell lines and compare dose-response curves between wild-type and knockout models .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism or R drc package .

- Error Mitigation : Apply robust regression (e.g., Tukey’s biweight) to minimize the influence of outliers in replicate measurements .

Characterization and Optimization

Q. Which techniques are critical for confirming the compound’s three-dimensional structure and conformation?

- X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., PEG 4000) and solve the structure using SHELX or PHENIX software .

- NOESY NMR : Detect through-space nuclear Overhauser effects (NOEs) to assign stereochemistry and confirm chair/boat conformations in the piperidine ring .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility. Monitor salt stability via powder X-ray diffraction (PXRD) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.